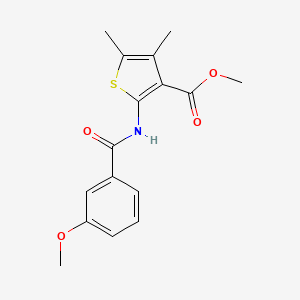

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a 3-methoxybenzamido group at the 2-position, methyl groups at the 4- and 5-positions, and a methyl ester at the 3-position of the thiophene ring.

Properties

IUPAC Name |

methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-6-5-7-12(8-11)20-3/h5-8H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPESXYQMHQEWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the methoxybenzamido group and the carboxylate ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under specific conditions, yielding derivatives with enhanced solubility or reactivity.

Mechanistic Insights :

-

Ester Hydrolysis : Base-mediated nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

-

Amide Hydrolysis : Acid-catalyzed cleavage of the C–N bond, generating carboxylic acid and amine fragments .

Nucleophilic Substitution

The electron-deficient thiophene ring and ester group facilitate nucleophilic substitution, enabling functionalization at specific positions.

Notable Observations :

-

Halogenation occurs preferentially at less hindered positions on the thiophene ring.

-

Sodium methoxide selectively targets the methoxybenzamido group without affecting the ester .

Oxidation and Reduction

Controlled redox reactions modify the compound’s electronic properties and biological activity.

Applications :

-

Sulfone derivatives exhibit enhanced thermal stability, making them suitable for polymer precursors.

-

Reduced amino analogs show improved solubility in polar solvents .

Condensation and Cycloaddition

The amide and ester groups participate in condensation reactions, expanding the molecule’s utility in heterocyclic synthesis.

Structural Insights :

-

Schiff base products exhibit fluorescence properties, relevant for sensor applications.

-

Cycloaddition reactions proceed via thiol-yne mechanisms, confirmed by DFT calculations .

Functional Group Interconversion

Strategic modifications enable the synthesis of analogs with tailored properties.

Comparative Reactivity Table

Scientific Research Applications

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of thiophene derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Observations

Electron-Donating vs. Withdrawing Groups: The 3-methoxybenzamido group in the target compound is electron-donating, which may enhance solubility and metabolic stability compared to analogs with electron-withdrawing groups like 3-chlorobenzamido .

Pharmacological Activity: Analogs with phenolic substitutions (e.g., 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl) exhibit superior antioxidant and anti-inflammatory activities, attributed to hydrogen-donating capacity and resonance stabilization of free radicals . The absence of a cyanoacrylamido group in the target compound may limit its ability to undergo Michael addition reactions, a mechanism linked to antioxidant activity in related analogs .

Synthetic Accessibility: Derivatives synthesized via Knoevenagel condensation (e.g., cyanoacrylamido analogs) achieve high yields (72–94%) under mild conditions, suggesting that similar methods could apply to the target compound . Halogenated analogs (e.g., chloro or bromo) often require electrophilic substitution reactions, which may involve harsher conditions .

Physicochemical and Spectral Data

- IR Spectroscopy : Amide C=O stretches in analogs appear at ~1660 cm⁻¹, while ester C=O stretches occur at ~1715 cm⁻¹. The target compound is expected to show similar peaks .

- 1H NMR : Methyl groups at the 4- and 5-positions resonate at δ ~2.23–2.26 ppm in analogs, a pattern likely conserved in the target compound .

Implications for Drug Development

- Optimization Strategies: Introducing a cyanoacrylamido group or phenolic substituents could enhance the antioxidant profile of the target compound, as seen in analogs .

- Toxicity Considerations : Halogenated analogs (e.g., chloro or bromo) may pose higher toxicity risks compared to methoxy-substituted derivatives, necessitating further safety studies .

Biological Activity

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 345.43 g/mol

Structural Representation

| Property | Value |

|---|---|

| Molecular Weight | 345.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methoxybenzoic acid with 4,5-dimethylthiophene-2-carboxylic acid, often facilitated by catalysts such as phosphorus pentasulfide (PS) in solvents like dichloromethane.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing promising results:

- Minimum Inhibitory Concentration (MIC) values indicate potent activity against:

- Pseudomonas aeruginosa : MIC = 0.21 µM

- Escherichia coli : MIC = 0.21 µM

- Candida albicans : MIC = 0.83 µM

The compound exhibited selective action against Gram-positive microorganisms such as Micrococcus luteus and demonstrated moderate activity against several Gram-negative strains .

Anticancer Activity

In vitro studies indicate that the compound may inhibit cancer cell proliferation and induce apoptosis. The mechanism appears to involve the inhibition of specific cellular pathways linked to cancer growth. Research has shown interactions with key enzymes and receptors that could lead to therapeutic applications in oncology.

The biological effects of this compound are attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.

- Receptor Modulation : It interacts with receptors that regulate apoptosis and inflammation, contributing to its anticancer and anti-inflammatory properties.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various derivatives of thiophene compounds for their antimicrobial properties, highlighting the effectiveness of this compound against resistant strains .

- Cytotoxicity Assessment : In cytotoxicity tests on human cell lines (HaCat and BALB/c 3T3), the compound showed lower toxicity compared to traditional antibiotics, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Basic: What synthetic strategies are employed to synthesize Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate?

The compound is synthesized via a two-step process:

- Step 1 : Gewald’s reaction is used to prepare the thiophene core (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) by condensing 2-butanone with ethyl cyanoacetate and sulfur in the presence of diethylamine .

- Step 2 : The active methylene group in the intermediate undergoes Knoevenagel condensation with 3-methoxybenzaldehyde. This reaction is catalyzed by piperidine and acetic acid in toluene under reflux (5–6 hours), yielding the final product .

Advanced: How do substituents on the benzaldehyde moiety influence antioxidant activity?

Substituents critically modulate bioactivity:

- Phenolic groups (e.g., 4-hydroxyphenyl) enhance radical scavenging due to steric hindrance and hydrogen-donating capacity, as seen in compounds achieving 70–83% inhibition of lipid peroxidation .

- Methoxy groups reduce activity; replacing phenolic -OH with -OCH3 decreases DPPH radical scavenging by ~20% .

Methodological Insight : Structure-activity relationship (SAR) studies should prioritize substituents with electron-donating groups at the para position for optimal antioxidant effects.

Basic: What spectroscopic techniques validate the compound’s structure?

- IR Spectroscopy : Confirms carbonyl stretches (ester C=O at ~1660 cm⁻¹, amide C=O at ~1605 cm⁻¹) and nitrile (C≡N at ~2212 cm⁻¹) .

- ¹H NMR : Key signals include the methoxy proton (δ 3.8–3.9 ppm), aromatic protons (δ 6.9–8.0 ppm), and the thiophene methyl groups (δ 2.2–2.3 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 [M-1]⁻) confirm molecular weight .

Advanced: What methodological challenges arise in crystallizing thiophene derivatives for X-ray analysis?

- Hydrogen Bonding : Intra- and intermolecular N–H···O interactions (e.g., N1–H2N1⋯O2) stabilize crystal packing but require slow evaporation from ethanol for high-quality crystals .

- C–H···π Interactions : These weak interactions complicate refinement; SHELXL (via SHELX suite) is recommended for robust handling of disordered regions .

Basic: Which in vitro models assess antioxidant activity?

- DPPH Radical Scavenging : Measures hydrogen-donating capacity at 517 nm .

- Nitric Oxide Scavenging : Quantifies inhibition of NO· generation in sodium nitroprusside systems .

- Lipid Peroxidation Assay : Uses Fe²⁺/ascorbate-induced oxidation in rat brain homogenate, measuring thiobarbituric acid-reactive substances (TBARS) .

Advanced: How do reaction conditions impact yield in Knoevenagel condensation?

- Catalyst Optimization : Piperidine/acetic acid (1:3.7 molar ratio) in toluene maximizes yield (72–94%) by balancing nucleophilicity and protonation .

- Temperature Control : Reflux (110–120°C) ensures rapid imine formation without side reactions. Lower temperatures stall the reaction, while higher ones promote decomposition .

Basic: How is anti-inflammatory activity evaluated preclinically?

- Carrageenan-Induced Paw Edema : Compounds are administered orally to rats, with edema volume measured at 0–6 hours. Active derivatives (e.g., phenolic analogs) show 70–83% inhibition, comparable to diclofenac (85%) .

Advanced: What computational approaches model bioactivity?

- Docking Studies : Use AutoDock Vina to predict interactions with cyclooxygenase-2 (COX-2) or NF-κB targets. The methoxybenzamido group may sterically hinder binding, necessitating methyl group adjustments .

- QSAR Modeling : Hammett constants (σ) and logP values correlate phenolic substituents with antioxidant IC50 values .

Basic: Why is Gewald’s reaction preferred for thiophene synthesis?

This one-pot method efficiently constructs 2-aminothiophenes via cyclocondensation of ketones, cyanoacetates, and sulfur. It is scalable (60–70°C optimal) and avoids hazardous intermediates .

Advanced: How do solvent polarity and recrystallization affect purity?

- Recrystallization Solvents : Ethanol or methanol removes unreacted aldehydes and byproducts. Polar solvents improve purity (>95%) but may reduce yield due to high solubility .

- TLC Monitoring : Hexane:ethyl acetate (3:1) ensures reaction completion before work-up, minimizing impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.